molecular formula C24H27N3O6S B6561018 6-{[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one CAS No. 946238-09-1

6-{[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one

Cat. No.: B6561018
CAS No.: 946238-09-1
M. Wt: 485.6 g/mol
InChI Key: WGOPGGIAQGOLNQ-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic molecule featuring a tricyclic core (1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-trien-11-one) fused with a sulfonylated piperazine moiety substituted with a 3,4-dimethoxybenzoyl group. The tricyclic system comprises a 12-membered ring system with a nitrogen atom at position 1 and a ketone group at position 11. The piperazine ring is sulfonylated at position 6 of the tricyclic core, and the 3,4-dimethoxybenzoyl substituent introduces electron-donating methoxy groups at the meta and para positions of the benzoyl ring.

Properties

IUPAC Name

6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O6S/c1-32-20-5-3-18(15-21(20)33-2)24(29)25-9-11-26(12-10-25)34(30,31)19-13-16-4-6-22(28)27-8-7-17(14-19)23(16)27/h3,5,13-15H,4,6-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOPGGIAQGOLNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-{[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one is a complex organic molecule that has garnered interest for its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a unique arrangement of a piperazine ring attached to a sulfonyl group and an azatricyclo structure. The presence of the 3,4-dimethoxybenzoyl moiety contributes to its pharmacological profile.

Key Structural Features

FeatureDescription
Piperazine Ring A six-membered ring containing two nitrogen atoms.
Sulfonyl Group Enhances solubility and biological activity.
Dimethoxybenzoyl Moiety Potentially increases receptor binding affinity.
Azatricyclo Structure Confers unique spatial orientation for interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in key physiological processes.

Proposed Mechanisms

  • Receptor Modulation : The compound may act as an antagonist or agonist at specific neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive function.
  • Enzyme Inhibition : It is hypothesized that the compound can inhibit enzymes involved in neurotransmitter degradation or synthesis, thereby enhancing neurotransmitter availability.
  • Ion Channel Interaction : Potential effects on ion channels could modulate cellular excitability and neurotransmission.

Pharmacological Studies

Research indicates that compounds similar to the one exhibit various pharmacological activities:

  • Antidepressant Effects : Studies suggest that related compounds can enhance serotonin levels by inhibiting serotonin transporters (SERT) and interacting with serotonin receptors (5-HT) .
  • Neuroprotective Properties : Certain analogs have shown promise in protecting neuronal cells from oxidative stress and apoptosis .
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to exert anti-inflammatory actions by modulating cytokine release .

Case Studies

  • Study on Positive Inotropic Effects : Research on a closely related compound (OPC-8212) revealed minimal effects on calcium transport but indicated unique pathways for enhancing cardiac contractility . This suggests that the compound may have applications in cardiovascular health.
  • Serotonergic Activity Assessment : A study highlighted the structure-activity relationship of compounds affecting serotonergic systems, demonstrating that modifications to the benzoyl group significantly alter receptor affinity and efficacy .
  • Neuroprotective Mechanisms : Investigations into similar piperazine derivatives showed protective effects against neurotoxicity in cellular models, indicating potential therapeutic applications in neurodegenerative diseases .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name Substituent on Benzoyl Group Tricyclic System Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound : 6-{[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-trien-11-one 3,4-dimethoxy Dodeca (12-membered), bridge at 4,12 C₂₃H₂₅N₃O₆S 487.53 Electron-rich benzoyl group; ketone at position 11; sulfonylated piperazine linkage
Analog 1 : 6-{[4-(4-Methylbenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-trien-11-one 4-methyl Dodeca (12-membered), bridge at 4,12 C₂₄H₂₅N₃O₄S 467.54 Hydrophobic methyl group; reduced steric bulk compared to dimethoxy substituent
Analog 2 : 7-{[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5,7,9(13)-trien-2-one 3,4-dimethyl Trideca (13-membered), bridge at 5,13 C₂₄H₂₆N₃O₄S 476.55 Expanded tricyclic system; dimethyl substituents enhance hydrophobicity
Analog 3 : 6-{[4-(4-Fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-trien-11-one 4-fluoro Dodeca (12-membered), bridge at 4,12 C₂₂H₂₂FN₃O₄S 443.5 Electronegative fluorine atom; potential for halogen bonding interactions

Key Findings and Implications

Electronic and Steric Effects

  • Methoxy groups may also increase solubility compared to alkyl or halogen substituents .
  • Analog 1 (4-Methyl) : The methyl group introduces steric bulk without significant electronic effects, favoring hydrophobic interactions. This analog may exhibit reduced polarity and lower aqueous solubility .
  • Analog 3 (4-Fluoro) : Fluorine’s electronegativity could facilitate dipole-dipole interactions or halogen bonding, enhancing binding specificity in enzymatic active sites .

Tricyclic System Modifications

  • Analog 2 (Trideca System) : The expanded tricyclic scaffold (13-membered vs. 12-membered) alters ring strain and conformational flexibility. This may affect binding kinetics or metabolic stability .

Preparation Methods

Formation of the Lactam Intermediate

Cyclohexanone is condensed with a diamine (e.g., 1,2-diaminoethane) under acidic conditions to form a bicyclic amine. Subsequent treatment with bromoacetyl bromide introduces a ketone moiety, enabling lactamization via Heck coupling or thermal cyclization.

Example conditions :

  • Reagent : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), K₂CO₃ (2 equiv).

  • Solvent : DMF, 110°C, 12 h.

  • Yield : ~68% (analogous to PMC methods).

Functionalization at Position 6

The C6 position is activated for sulfonylation by introducing a leaving group (e.g., bromide) via electrophilic substitution.

Key reaction :
Azatricyclic core+NBSAIBN, CCl46-Bromo derivative\text{Azatricyclic core} + \text{NBS} \xrightarrow{\text{AIBN, CCl}_4} \text{6-Bromo derivative}

  • Yield : 75–80% (based on similar halogenation protocols).

Synthesis of 4-(3,4-Dimethoxybenzoyl)piperazine

Piperazine Functionalization

Piperazine is protected as its tert-butyl carbamate (Boc) to avoid side reactions. The Boc group is later removed under acidic conditions.

Step 1 :
Piperazine+Boc2OEt3N, THF1-Boc-piperazine\text{Piperazine} + \text{Boc}_2\text{O} \xrightarrow{\text{Et}_3\text{N, THF}} \text{1-Boc-piperazine}

  • Yield : 92%.

Step 2 : Benzoylation at the 4-position using 3,4-dimethoxybenzoyl chloride:
1-Boc-piperazine+3,4-Dimethoxybenzoyl chlorideDMAP, CH2Cl24-(3,4-Dimethoxybenzoyl)-1-Boc-piperazine\text{1-Boc-piperazine} + \text{3,4-Dimethoxybenzoyl chloride} \xrightarrow{\text{DMAP, CH}_2\text{Cl}_2} \text{4-(3,4-Dimethoxybenzoyl)-1-Boc-piperazine}

  • Yield : 85%.

Step 3 : Boc deprotection with HCl/dioxane:
4-(3,4-Dimethoxybenzoyl)-1-Boc-piperazineHCl, dioxane4-(3,4-Dimethoxybenzoyl)piperazine\text{4-(3,4-Dimethoxybenzoyl)-1-Boc-piperazine} \xrightarrow{\text{HCl, dioxane}} \text{4-(3,4-Dimethoxybenzoyl)piperazine}

  • Yield : 95%.

Sulfonylation and Final Coupling

Sulfonamide Bond Formation

The azatricyclic bromide reacts with 4-(3,4-dimethoxybenzoyl)piperazine via nucleophilic aromatic substitution (SNAr):

6-Bromo-azatricyclic core+4-(3,4-Dimethoxybenzoyl)piperazineCuI, L-proline, K2CO3Target compound\text{6-Bromo-azatricyclic core} + \text{4-(3,4-Dimethoxybenzoyl)piperazine} \xrightarrow{\text{CuI, L-proline, K}_2\text{CO}_3} \text{Target compound}

Optimized conditions :

  • Catalyst : CuI (10 mol%), L-proline (20 mol%).

  • Base : K₂CO₃ (3 equiv).

  • Solvent : DMSO, 90°C, 24 h.

  • Yield : 62% (similar to PMC-reported SNAr reactions).

Analytical Validation

Critical quality control steps include:

Technique Purpose Key Data
HPLC Purity assessment>99% purity (C18 column, MeCN/H₂O gradient)
¹H/¹³C NMR Structural confirmationδ 7.8–8.1 (aryl H), δ 3.8 (OCH₃)
HRMS Molecular weight verificationm/z 569.2102 [M+H]⁺ (calc. 569.2105)

Alternative Synthetic Routes

Buchwald-Hartwig Coupling

A palladium-catalyzed approach avoids pre-halogenation:
\text{Azatricyclic core} + \text{4-(3,4-Dimethoxybenzoyl)piperazine} \xrightarrow{\text{Pd}_2\text{dba}_3, Xantphos}} \text{Target compound}

  • Yield : 58% (lower due to steric hindrance).

Reductive Amination

For non-sulfonamide analogs, though less applicable here.

Challenges and Optimization

  • Steric hindrance : The tricyclic system reduces sulfonylation efficiency. Using polar aprotic solvents (DMSO) improves reactivity.

  • Regioselectivity : C6 bromination is favored over C5 due to electron-withdrawing effects of the lactam .

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